1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is a chemical compound characterized by its unique functional groups and structural configuration. It is classified as a sulfonamide derivative and is notable for its potential applications in medicinal chemistry due to its interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 335.21 g/mol .
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine falls under the category of sulfonamide compounds. It is recognized for its potential pharmacological properties, particularly in the development of drugs targeting specific receptors or enzymes in biological systems.
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine can be represented using various chemical notations:
InChI=1S/C12H13BrF2N2O2S/c1-8-3-6-11(7-9(8)14)19(15,16)12-10(13)4-5-18(12)17/h3-7H,1-2H3
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
These representations provide insights into the compound's functional groups and connectivity.
The compound's molecular weight is approximately 335.21 g/mol, and it features multiple functional groups that contribute to its chemical reactivity and biological activity.
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine may participate in various chemical reactions typical of sulfonamides:
Technical details regarding these reactions include reaction conditions such as temperature, solvent systems, and catalysts that may influence the reaction pathways and products formed.
The mechanism of action for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine primarily involves its interaction with specific biological targets such as receptors or enzymes. This compound is known to act as a modulator for certain pathways in cellular signaling.
Research indicates that compounds similar to this one may exhibit agonistic or antagonistic effects on neurotransmitter receptors or other cellular targets. Detailed studies are required to elucidate the exact mechanisms involved.
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine typically appears as a solid at room temperature. Its melting point, solubility in various solvents (e.g., water, organic solvents), and stability under different conditions are crucial for handling and application.
The chemical properties include reactivity towards nucleophiles due to the sulfonamide group and potential stability issues under acidic or basic conditions. Its behavior in various chemical environments is essential for predicting interactions in biological systems.
This compound has significant potential in medicinal chemistry, particularly in:
Research into its efficacy and safety profiles could lead to novel therapeutic agents with improved specificity and reduced side effects compared to existing treatments .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4